molecular formula C7H8O2S2 B6252307 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid CAS No. 663194-95-4

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid

Cat. No.: B6252307
CAS No.: 663194-95-4
M. Wt: 188.3
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Description

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 3-position, a methylsulfanyl group at the 5-position, and a carboxylic acid group at the 2-position.

Properties

CAS No.

663194-95-4

Molecular Formula

C7H8O2S2

Molecular Weight

188.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The carboxylic acid group can form hydrogen bonds, while the sulfur atom can participate in redox reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is unique due to the presence of both methyl and methylsulfanyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

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